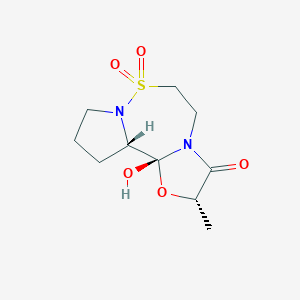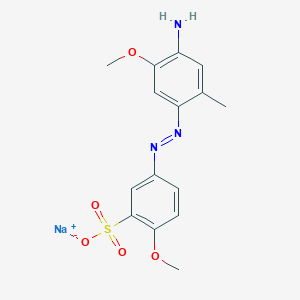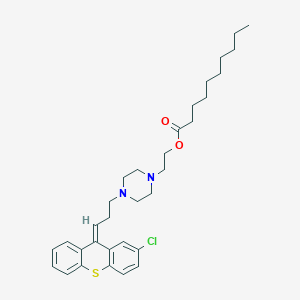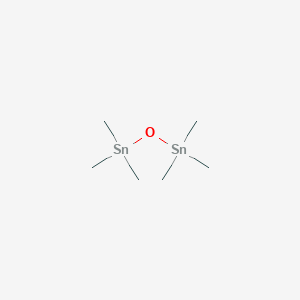
Hexamethyldistannoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethyldistannoxane (HMDTO) is an organotin compound that has been widely used in scientific research due to its unique properties and applications. It is a colorless, odorless, and viscous liquid that is soluble in organic solvents, such as chloroform, benzene, and toluene. HMDTO has been used in various fields of research, including organic chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of Hexamethyldistannoxane is not fully understood, but it is believed to involve the interaction of the compound with biological molecules, such as proteins and nucleic acids. Hexamethyldistannoxane has been shown to interact with enzymes involved in DNA replication and repair, leading to inhibition of their activity. Hexamethyldistannoxane has also been shown to bind to proteins involved in signal transduction pathways, leading to modulation of their activity.
Biochemische Und Physiologische Effekte
Hexamethyldistannoxane has been shown to have both biochemical and physiological effects in various biological systems. In vitro studies have shown that Hexamethyldistannoxane can induce DNA damage and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Hexamethyldistannoxane has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Hexamethyldistannoxane in scientific research has several advantages, including its cost-effectiveness, availability, and ease of synthesis. Hexamethyldistannoxane is also a stable compound that can be stored for long periods without degradation. However, Hexamethyldistannoxane has some limitations in lab experiments, including its potential toxicity and reactivity with biological molecules. Therefore, caution should be exercised when handling Hexamethyldistannoxane, and appropriate safety measures should be taken.
Zukünftige Richtungen
There are several future directions for research involving Hexamethyldistannoxane. One area of interest is the development of Hexamethyldistannoxane-based MOFs for various applications, such as gas storage, catalysis, and drug delivery. Another area of interest is the investigation of the anticancer and neuroprotective properties of Hexamethyldistannoxane, with the aim of developing new therapies for cancer and neurodegenerative diseases. Additionally, the mechanism of action of Hexamethyldistannoxane needs to be further elucidated to fully understand its biological effects.
Synthesemethoden
The synthesis of Hexamethyldistannoxane involves the reaction of hexamethylditin with an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction yields Hexamethyldistannoxane and a byproduct, which is usually tin oxide. The synthesis can be carried out under mild conditions and is relatively simple, making Hexamethyldistannoxane a cost-effective and widely available compound for research purposes.
Wissenschaftliche Forschungsanwendungen
Hexamethyldistannoxane has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor for the preparation of tin oxide nanoparticles. Hexamethyldistannoxane has also been used as a source of tin in the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, catalysis, and drug delivery.
Eigenschaften
CAS-Nummer |
1692-18-8 |
|---|---|
Produktname |
Hexamethyldistannoxane |
Molekularformel |
C6H18OSn2 |
Molekulargewicht |
343.6 g/mol |
IUPAC-Name |
trimethyl(trimethylstannyloxy)stannane |
InChI |
InChI=1S/6CH3.O.2Sn/h6*1H3;;; |
InChI-Schlüssel |
YPUBDZDOJVNIDZ-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)O[Sn](C)(C)C |
Kanonische SMILES |
C[Sn](C)(C)O[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)

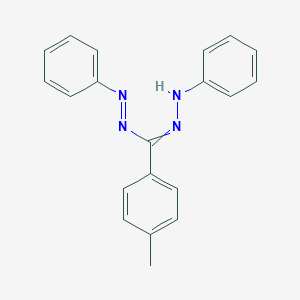
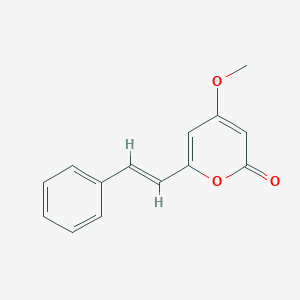



![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)
